molecular formula C16H16O3 B6314196 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone CAS No. 474391-07-6

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone

Cat. No. B6314196
CAS RN: 474391-07-6
M. Wt: 256.30 g/mol
InChI Key: ITBQCWHUGKCIRG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone, also known as 4-hydroxy-2-methoxybenzaldehyde, is a naturally occurring organic compound belonging to the class of phenols. It is a colorless liquid with a pleasant odor and is soluble in organic solvents. It is used in the production of various flavors, fragrances, and pharmaceutical products. It is also used as an intermediate in the synthesis of other compounds.

Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has been studied extensively in scientific research, as it has been found to have a variety of potential applications. For example, it has been studied as an antioxidant, an anti-inflammatory agent, an anti-cancer agent, a neuroprotective agent, and an antifungal agent. Additionally, it has been used to study the effects of oxidative stress on cell function, to investigate the mechanisms of action of certain drugs, and to study the potential of certain compounds to act as inhibitors of enzymes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it is thought to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it is thought to have anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. Lastly, it is thought to have neuroprotective effects by protecting neurons from damage caused by oxidative stress.
Biochemical and Physiological Effects
1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has been studied for its biochemical and physiological effects. Studies have found that it has antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it has been found to have anti-fungal effects, to inhibit the production of certain enzymes, and to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, including powder and liquid. Additionally, it is relatively stable and can be stored for long periods of time. However, it is not water-soluble and must be dissolved in an organic solvent before use. Furthermore, it has a relatively low solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone has a wide range of potential applications and future directions for research. Future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic effects. Additionally, further research could investigate its potential use in the synthesis of other compounds and its potential use as an antioxidant or an anti-inflammatory agent. Lastly, further research could focus on improving its solubility in organic solvents and exploring its potential applications in the food and pharmaceutical industries.

properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-3-5-12(6-4-11)9-15(17)14-8-7-13(19-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBQCWHUGKCIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-methoxyphenyl)-2-p-tolylethanone

Synthesis routes and methods

Procedure details

Using the previous procedure and starling from 1-(2,4-dihydroxyphenyl)-2-(4-methylphenyl)ethanone (7.51 g, 31.0 mmol) and methanol (1.32 mL, 32.55 mmol), 7.38 g (93%) of the title compound was obtained as a white solid: mp (EtOAc/hexane) 71-72° C.; IR (KBr) 1639, 1623, 1590, 1516, 1508, 1439, 1388, 1355, 1268, 1231, 1205, 1131, 10.33, 1010, 957, 800, 780, 571, 504, 491 cm−1; 1H NMR (400 MHz, CDCl3) δ 12.72 (br s, 1H), 7.73 (d, J=8.6 Hz, 1H), 7.24-7.14 (m, 4H), 6.43-6.40 (m, 2H), 4.1.5 (s, 2H), 3.81 (s, 3H), 2.31 (s, 3H); 13C NMR (100 MHz, CDC3) δ 202.63, 166.56, 166.28, 137.14, 132.47, 131.71, 129.87, 129.61, 113.60, 108.20, 101.43, 55.98, 44.89, 21.48; HRMS calculated for C16H16NaO1(M+Na)+ 279.0997; found 279.0989.
Quantity
7.51 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Yield
93%

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